2-(2,4,6-Trimethylbenzyl)pyrrolidine
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Overview
Description
2-(2,4,6-Trimethylbenzyl)pyrrolidine is a chemical compound with the molecular formula C14H21N It features a pyrrolidine ring attached to a benzyl group that is substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylbenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4,6-trimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl groups can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
2-(2,4,6-Trimethylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzyl group with its methyl substitutions can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the benzyl substitution.
2-Benzylpyrrolidine: Similar structure but without the methyl groups on the benzyl ring.
2-(2,4-Dimethylbenzyl)pyrrolidine: Similar structure with only two methyl groups on the benzyl ring.
Uniqueness
2-(2,4,6-Trimethylbenzyl)pyrrolidine is unique due to the presence of three methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)14(12(3)8-10)9-13-5-4-6-15-13/h7-8,13,15H,4-6,9H2,1-3H3 |
InChI Key |
GXYUPGWHBZNOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2CCCN2)C |
Origin of Product |
United States |
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